Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Overview
Description
Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, also known as ATP-gamma-S, is a substrate and inhibitor of ATP-dependent enzyme systems . It has a molecular weight of 547.1 Da . It is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors .
Synthesis Analysis
This compound is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase . It is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis
The molecular formula of this compound is C10H12Li4N5O12P3S . The InChI representation of the molecule isInChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (25-10)1-24-28 (18,19)26-29 (20,21)27-30 (22,23)31;;;;/h2-4,6-7,10,16-17H,1H2, (H,18,19) (H,20,21) (H2,11,12,13) (H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
. Chemical Reactions Analysis
This compound is hydrolyzed very slowly by phosphatases and most ATPases . It has been used to identify kinase substrates and has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 547.1 g/mol . It is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase and is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Scientific Research Applications
Application in Pollen Grain Treatment
- Summary of the Application: This compound has been used to treat pollen grains to determine the inhibitory effect of adenosine triphosphate (ATP) or its hydrolysis product .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Use in Kinase Reactions
- Summary of the Application: This compound is a relatively stable, slowly hydrolyzable ATP analog that can substitute for ATP in various kinase reactions .
- Methods of Application: It is used as a substitute for ATP in kinase reactions .
- Results or Outcomes: The compound increases the activity of Ca 2+ -activated K + channels .
Use in Synthesis of DNA N-acetylglucosamine Analogs
- Summary of the Application: This compound has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs .
- Methods of Application: The compound is used as a reagent in the synthesis process .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Inhibitor of ATP-dependent Enzyme Systems
- Summary of the Application: This compound is a substrate and inhibitor of ATP-dependent enzyme systems .
- Methods of Application: It is used as an inhibitor in ATP-dependent enzyme systems .
- Results or Outcomes: Once thiophosphorylated, proteins are resistant to protein phosphatases .
Agonist of G Protein-coupled P2Y Receptors
- Summary of the Application: This compound is a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors .
- Methods of Application: It is used as an agonist in studies involving G protein-coupled P2Y receptors .
- Results or Outcomes: The compound has a pEC50 value of 5.52 for P2Y11 .
Substrate for RNA-stimulated Nucleotide Hydrolysis and RNA Unwinding Activities
- Summary of the Application: This compound can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A .
- Methods of Application: It is used as a substrate in studies involving RNA-stimulated nucleotide hydrolysis and RNA unwinding activities .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Use in Protein Thiophosphorylation
- Summary of the Application: This compound has been used to thiophosphorylate target proteins .
- Methods of Application: The compound is used to treat target proteins, leading to their thiophosphorylation .
- Results or Outcomes: Once thiophosphorylated, proteins are resistant to protein phosphatases .
Use in P2 Purinergic Receptor Agonism
- Summary of the Application: This compound acts as a P2 purinergic receptor agonist .
- Methods of Application: The compound is used in studies involving P2 purinergic receptors .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Use in Ca2+ Activated K+ Channels
Safety And Hazards
The compound is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving out of the dangerous area, washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and never giving anything by mouth to an unconscious person .
Future Directions
The compound offers potential applications in studying enzymatic reactions and nucleotide chemistry. It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A .
properties
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQFDOIBOYDYKH-KWIZKVQNSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li4N5O12P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052834 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid, lithium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |
CAS RN |
93839-89-5 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid, lithium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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